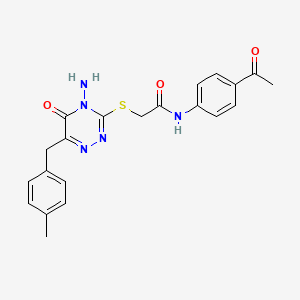

N-(4-acetylphenyl)-2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-13-3-5-15(6-4-13)11-18-20(29)26(22)21(25-24-18)30-12-19(28)23-17-9-7-16(8-10-17)14(2)27/h3-10H,11-12,22H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOCYHLWKOGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-acetylphenyl)-2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, structure, and various biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazine core which is known for its diverse biological activities. The compound's structure can be analyzed using various spectroscopic techniques such as NMR and FTIR.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetylphenol derivatives with triazine-based thioacetamides. This process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Several studies have demonstrated that compounds containing triazine moieties exhibit notable antimicrobial properties. For instance:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| N-(4-acetylphenyl)-2-thioacetamide | Antibacterial | 64 - 512 |

| 4-Amino derivatives | Antifungal | 128 - 256 |

Research indicates that the presence of the thioamide group enhances the compound's interaction with microbial cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of N-(4-acetylphenyl)-2-thioacetamide has been evaluated against several cancer cell lines. In vitro studies have shown that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of specific signaling pathways associated with cancer cell proliferation .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 46.42 |

| Butyrylcholinesterase | 157.31 |

These results suggest that the compound may have potential applications in treating neurodegenerative diseases by modulating cholinergic activity .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics.

- Cytotoxicity in Cancer Cells : In a comparative analysis against established chemotherapeutic agents, N-(4-acetylphenyl)-2-thioacetamide demonstrated superior cytotoxic effects in MCF7 cells, suggesting its potential as a lead compound for further development in cancer therapy.

Applications De Recherche Scientifique

Anticancer Applications

Research indicates that compounds similar to N-(4-acetylphenyl)-2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit significant anticancer properties.

Case Studies

Several studies have highlighted the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.5 | Apoptosis induction |

| MCF-7 | 0.8 | Cell cycle arrest |

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent.

In Vitro Studies

The compound has been evaluated for its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into a potential therapeutic agent for treating bacterial infections.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties which are valuable in treating neurodegenerative diseases.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed:

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |

|---|---|---|

| Compound A | 0.9 | 1.5 |

| Compound B | 1.0 | 2.0 |

This inhibition profile indicates potential applications in managing conditions like Alzheimer's disease.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thioacetamide group (-S-C(=O)-) is a key reactive site. The sulfur atom acts as a nucleophilic center, enabling substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form thioether derivatives .

-

Aryl substitution : Participates in Ullmann-type couplings with aryl halides in the presence of copper catalysts.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | S-Methyl thioacetamide derivative | K₂CO₃, DMF, 60°C | 78 | |

| 4-Bromobenzonitrile | Aryl-thioether adduct | CuI, DMSO, 120°C | 65 |

Condensation and Cyclization Reactions

The 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl core undergoes cyclization with hydrazine derivatives. For instance:

-

Hydrazine hydrate induces cyclization to form fused triazolo-triazine systems under microwave-assisted conditions .

-

Acid-catalyzed Claisen-Schmidt condensation with aryl aldehydes generates α,β-unsaturated ketone derivatives .

Key Observations :

-

Microwave irradiation reduces reaction time (15–20 minutes vs. 6–8 hours for conventional methods) .

-

Substituents on the triazinone ring (e.g., 4-methylbenzyl) stabilize intermediates during cyclization.

Redox Reactions

The thioether (-S-) and keto (C=O) groups participate in redox processes:

-

Electrochemical reduction : The sulfur atom undergoes single-electron reduction at potentials near −1.2 V (vs. Ag/AgCl) .

-

Oxidation : Reacts with H₂O₂ in acidic media to form sulfoxide or sulfone derivatives, depending on stoichiometry.

Table 2: Redox Reaction Parameters

| Oxidizing Agent | Product | Conditions | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (1 equiv) | Sulfoxide derivative | HCl, 25°C, 2 hrs | 90% | |

| H₂O₂ (2 equiv) | Sulfone derivative | H₂SO₄, 50°C, 4 hrs | 85% |

Hydrolysis and Solvolysis

The acetamide (-N-C(=O)-) group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields 4-acetylbenzoic acid and 2-mercapto-triazinone derivatives .

-

Basic hydrolysis : Produces ammonium acetate and thiol-triazinone intermediates .

Notable Data :

Biological Activation Pathways

While not a direct chemical reaction, the compound’s nitrogen-rich triazinone core may act as a prodrug in biological systems:

-

Nitroreductase-mediated activation : Analogous triazinone derivatives undergo enzymatic reduction in Mycobacterium tuberculosis, releasing reactive intermediates .

-

DFT calculations suggest a LUMO energy of −0.11 eV, indicating electron-accepting capacity conducive to bioreduction .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming CO₂ and NH₃.

-

Photodegradation : UV exposure (254 nm) cleaves the thioacetamide bond, generating aryl disulfides .

This compound’s reactivity is governed by its triazinone core, thioacetamide bridge, and acetylphenyl group. Applications span synthetic chemistry (e.g., heterocycle synthesis) and medicinal chemistry (e.g., antitubercular prodrug design) . Further studies are needed to explore its catalytic and biological roles.

Comparaison Avec Des Composés Similaires

Core Scaffold and Substituent Variations

The compound shares structural homology with several 1,2,4-triazine and pyrimidine derivatives. Key comparisons include:

Key Observations :

- The target compound and the CAS RN: 381716-93-4 analog share the 1,2,4-triazin-3-yl core but differ in substituents at position 6 (4-methylbenzyl vs. methyl) and the acetamide group (4-acetylphenyl vs. 2,4-dimethylphenyl). The bulkier 4-methylbenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the methyl analog .

- This likely alters binding affinities in biological systems.

- The triazole derivative () replaces the triazine’s keto group with a phenyl ring, significantly modifying electronic properties and steric bulk.

Physicochemical and Spectroscopic Properties

- NMR Analysis : The target compound’s 4-acetylphenyl group would exhibit distinct chemical shifts in regions corresponding to aromatic protons (δ 7.5–8.0 ppm) and the acetyl carbonyl (δ ~2.6 ppm for CH3, δ ~200 ppm for C=O in 13C NMR). Comparatively, the 2,4-dimethylphenyl analog () shows upfield shifts for methyl groups (δ ~2.3 ppm) and downfield aromatic protons due to electron-donating methyl substituents .

- Hydrogen Bonding: The amino and keto groups on the triazine core enable robust hydrogen-bonding networks, as seen in Etter’s graph set analysis . In contrast, triazole derivatives () rely on N–H and phenyl groups for weaker interactions.

Implications of Substituent Modifications

- 4-Methylbenzyl vs.

- 4-Acetylphenyl vs.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves multi-step routes, including:

- Step 1: Formation of the triazinone core via cyclization of thiourea derivatives under reflux conditions (ethanol, 80°C) .

- Step 2: Thioether linkage introduction using S-alkylation with bromoacetamide intermediates in dimethylformamide (DMF) at 60°C .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization Strategies:

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress with TLC (Rf = 0.4–0.6 in ethyl acetate/hexane 1:1) .

- Adjust pH during cyclization (pH 7–8) to enhance intermediate stability .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d6, 400 MHz): Peaks at δ 2.35 (s, 3H, CH₃) and δ 10.2 (s, 1H, NH) confirm acetylphenyl and thioacetamide groups .

- ¹³C NMR identifies carbonyl (C=O) at ~170 ppm and aromatic carbons (120–140 ppm) .

- Mass Spectrometry (MS): ESI-MS (m/z) matches the molecular ion [M+H]⁺ (~480 Da) .

- HPLC: Purity >95% using a C18 column (acetonitrile/water, 70:30) at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Identify Variables: Compare assay conditions (e.g., cell lines vs. animal models) and metabolic stability differences .

- Pharmacokinetic (PK) Studies: Measure plasma half-life and bioavailability to assess in vivo metabolite interference .

- Dose-Response Alignment: Normalize in vitro IC₅₀ values to in vivo dosing using allometric scaling .

- Control Groups: Include vehicle and positive controls (e.g., cisplatin for cytotoxicity) to validate assay reliability .

Advanced: What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with active sites (e.g., dihydrofolate reductase) using PDB structures (e.g., 1DHF) .

- Molecular Dynamics (MD) Simulations (GROMACS): Analyze stability of ligand-enzyme complexes over 100-ns trajectories .

- QSAR Modeling: Correlate substituent effects (e.g., methylbenzyl vs. nitro groups) with inhibitory activity using MOE or Schrödinger .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Methodological Answer:

| Analog | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| Thienopyrimidine Derivative A | Thieno[2,3-d]pyrimidine core | Antiviral (EC₅₀ = 12 μM) | Lacks triazinone moiety |

| Oxadiazole Compound B | Oxadiazole ring | Antifungal (MIC = 8 μg/mL) | Simpler scaffold, no thioether |

| This Compound | Triazinone + thioacetamide | Dual antimicrobial/anticancer activity | Multi-ring complexity enhances target selectivity |

Advanced: How can researchers design experiments to assess the metabolic stability of this compound?

Methodological Answer:

- Liver Microsomal Assays: Incubate with human liver microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .

- Metabolite Profiling: Employ HRMS (Q-TOF) to detect hydroxylated or acetylated metabolites .

Basic: What are the key considerations when designing dose-response experiments for this compound?

Methodological Answer:

- Concentration Range: Test 0.1–100 μM (logarithmic scale) to capture EC₅₀/IC₅₀ values .

- Controls: Include DMSO (solvent control) and reference drugs (e.g., doxorubicin for cytotoxicity).

- Endpoint Selection: Use MTT assay for viability, luciferase reporters for target inhibition .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) in triazine-thioacetamide derivatives?

Methodological Answer:

- Bioactivity Clustering: Group analogs by IC₅₀ values (e.g., <10 μM vs. >50 μM) and map substituent patterns .

- 3D Pharmacophore Modeling (Phase): Identify essential features (e.g., hydrogen bond acceptors near C5 of triazinone) .

- Free-Wilson Analysis: Quantify contributions of substituents (e.g., 4-methylbenzyl vs. 4-chlorophenyl) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.